5-Chloro-1-benzothiophene-2-carbohydrazide

Description

Overview and Significance of 5-Chloro-1-benzothiophene-2-carbohydrazide

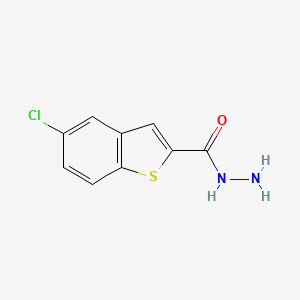

This compound stands as a distinctive heterocyclic compound that combines the structural framework of benzothiophene with specific functional group modifications that enhance its chemical and biological properties. The compound is systematically classified under several nomenclature systems, including the synonymous designations 5-Chlorobenzo[b]thiophene-2-carbohydrazide, this compound, 5-Chlorobenzo[b]thiophene-2-carboxylic acid hydrazide, and Benzo[b]thiophene-2-carboxylic acid, 5-chloro-, hydrazide. These multiple naming conventions reflect the compound's recognition across different chemical databases and research contexts.

The molecular structure incorporates a benzothiophene heterocyclic ring system, which consists of a benzene ring fused to a thiophene ring containing sulfur as the heteroatom. The strategic placement of a chlorine substituent at the 5-position and a carbohydrazide functional group at the 2-position creates a molecule with enhanced reactivity profiles and potential biological activity. The compound's molecular properties include specific calculated values such as a polar surface area of 86.85000 and a logarithmic partition coefficient of 3.43330, indicating moderate lipophilicity characteristics.

The significance of this compound extends beyond its individual properties to encompass its role within the broader benzothiophene derivative family. Benzothiophene compounds have demonstrated remarkable effectiveness across various pharmacological domains, exhibiting analgesic, anti-inflammatory, anticancer, antioxidant, anti-tubercular, anti-human immunodeficiency virus, anti-Parkinson, anti-convulsing, and anti-diabetic activities. These diverse biological activities have positioned benzothiophene derivatives as crucial scaffolds in medicinal chemistry, with several compounds successfully advancing to clinical applications in pharmaceutical formulations.

| Chemical Property | Value | Significance |

|---|---|---|

| Molecular Formula | C9H7ClN2OS | Defines elemental composition |

| Molecular Weight | 226.68 g/mol | Determines molecular size and potential bioavailability |

| Chemical Abstracts Service Number | 87999-20-0 | Unique chemical identifier |

| MDL Number | MFCD12032265 | Chemical database reference |

| Polar Surface Area | 86.85000 | Influences membrane permeability |

| Logarithmic Partition Coefficient | 3.43330 | Indicates lipophilicity characteristics |

The compound's structural characteristics enable diverse synthetic transformations and applications in organic chemistry research. The presence of the carbohydrazide functional group provides multiple reactive sites for chemical modifications, including condensation reactions with aldehydes and ketones to form hydrazones, cyclization reactions to generate heterocyclic systems, and metal coordination complexes formation. These synthetic possibilities have made this compound a valuable intermediate in the preparation of more complex molecular architectures.

Contemporary research has established that benzothiophene derivatives demonstrate exceptional potential in addressing various therapeutic challenges. The benzothiophene scaffold has been successfully incorporated into established medicinal drugs such as zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole, demonstrating the clinical relevance of this chemical framework. Additionally, benzothiophene compounds find applications in materials science, particularly in the production of dyes such as thioindigo, highlighting their versatility beyond pharmaceutical applications.

Historical Context in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader scientific landscape. The foundation for benzothiophene chemistry can be traced to the pioneering work conducted in the late nineteenth century, when fundamental discoveries in thiophene chemistry established the groundwork for subsequent developments in sulfur-containing heterocyclic compounds.

The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry that would eventually lead to the development of benzothiophene derivatives. Meyer initially identified thiophene as a contaminant in benzene through his observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This serendipitous discovery revealed that the formation of blue indophenin was attributed to thiophene rather than benzene itself, as previously believed. Meyer's subsequent isolation of thiophene as the responsible substance established the foundation for understanding sulfur-containing aromatic heterocycles.

The progression from simple thiophene to more complex benzothiophene structures represented a natural evolution in heterocyclic chemistry research. Benzothiophene, as an aromatic organic compound with molecular formula C8H6S, emerged as a significant target for synthetic chemists due to its structural relationship to naphthalene and its natural occurrence in petroleum-related deposits such as lignite tar. The compound's distinctive odor similar to naphthalene and its natural abundance in various geological formations contributed to early research interest in its properties and potential applications.

The development of benzothiophene derivatives, including compounds like this compound, reflects the systematic exploration of structural modifications that could enhance biological activity and synthetic utility. The introduction of functional groups such as carbohydrazides represented an important advancement in heterocyclic chemistry, as these moieties provided multiple reactive sites for further chemical transformations while potentially enhancing biological activity profiles.

Historical research in heterocyclic chemistry has consistently demonstrated that structural modifications of basic heterocyclic frameworks can lead to compounds with dramatically different properties and applications. The incorporation of halogen substituents, particularly chlorine atoms, has been recognized as an effective strategy for modulating the electronic properties and biological activities of heterocyclic compounds. Similarly, the introduction of hydrazide functional groups has proven valuable for accessing diverse chemical transformations and potential pharmacological activities.

The evolution of synthetic methodologies in heterocyclic chemistry has enabled increasingly sophisticated approaches to benzothiophene derivative preparation. Early synthetic strategies focused on cyclization reactions and functional group manipulations, while modern approaches incorporate transition metal catalysis, radical-promoted reactions, and specialized reagents to achieve more efficient and selective transformations. These methodological advances have facilitated the preparation of complex benzothiophene derivatives like this compound with improved yields and purities.

Relevance in Modern Organic Chemistry Research

The contemporary significance of this compound in modern organic chemistry research stems from its unique combination of structural features that enable diverse synthetic applications and potential biological activities. Current research initiatives have identified benzothiophene derivatives as promising scaffolds for addressing multiple challenges in medicinal chemistry, materials science, and synthetic methodology development.

Modern synthetic approaches to benzothiophene derivatives demonstrate sophisticated methodological advances that reflect the evolution of organic chemistry techniques. Recent research has established multiple synthetic pathways for accessing benzothiophene compounds, including cyclization techniques, functional group modifications, and transitions metal-catalyzed reactions. These methodological developments have enhanced the accessibility of complex benzothiophene derivatives and enabled systematic structure-activity relationship studies that inform drug discovery efforts.

The pharmacological potential of benzothiophene derivatives has attracted considerable attention in contemporary medicinal chemistry research. Comprehensive investigations have revealed that these compounds exhibit activities across diverse therapeutic domains, including anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular properties. This broad spectrum of biological activities has positioned benzothiophene derivatives as valuable lead compounds for pharmaceutical development programs targeting various disease states.

Current research methodologies in benzothiophene chemistry emphasize the systematic exploration of structure-activity relationships to optimize biological properties while maintaining favorable physicochemical characteristics. The presence of the carbohydrazide functional group in this compound provides multiple opportunities for chemical modifications that can fine-tune biological activity profiles. Research has demonstrated that carbohydrazide-containing compounds can undergo condensation reactions with carbonyl compounds to form hydrazones, which often exhibit enhanced biological activities compared to their parent compounds.

Modern analytical techniques have enabled detailed characterization of benzothiophene derivatives, providing insights into their structural features and physicochemical properties. Nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry approaches have facilitated comprehensive structure elucidation and property prediction for compounds like this compound. These analytical capabilities have accelerated research progress and enabled more efficient optimization of compound properties.

The integration of benzothiophene derivatives into contemporary drug discovery pipelines reflects their recognized potential as privileged scaffolds in medicinal chemistry. The successful clinical development of benzothiophene-containing pharmaceuticals has validated the therapeutic potential of this chemical class and encouraged continued research investment. Modern drug discovery approaches utilize high-throughput screening methodologies, computational modeling, and systematic medicinal chemistry optimization to identify and develop benzothiophene derivatives with improved efficacy and safety profiles.

Contemporary research in benzothiophene chemistry also encompasses applications beyond pharmaceutical development, including materials science and catalysis. The electronic properties of benzothiophene systems make them attractive components for organic electronic materials, while their coordination chemistry enables applications in metal-organic frameworks and catalytic systems. These diverse applications demonstrate the versatility of benzothiophene derivatives and their continued relevance in multiple areas of chemical research.

| Research Domain | Applications | Key Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory agents | Biological activity, selectivity, pharmacokinetics |

| Materials Science | Organic electronics, dyes, polymers | Electronic properties, stability, processability |

| Synthetic Chemistry | Building blocks, intermediates, catalysts | Reactivity, selectivity, accessibility |

| Coordination Chemistry | Metal complexes, frameworks | Ligand properties, stability, functionality |

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple interconnected goals that reflect the compound's potential contributions to various areas of chemical science and pharmaceutical development. Primary research objectives focus on comprehensive characterization of the compound's chemical properties, systematic investigation of its synthetic accessibility and modifications, and thorough evaluation of its biological activity profiles across diverse therapeutic targets.

Fundamental chemical characterization represents a crucial research objective that involves detailed analysis of the compound's structural features, physicochemical properties, and reactivity patterns. Research initiatives aim to establish comprehensive property profiles that include spectroscopic characteristics, thermal behavior, solubility parameters, and stability under various conditions. These characterization studies provide essential information for subsequent synthetic applications and biological evaluations, ensuring that researchers possess accurate and reliable data for compound utilization.

Synthetic methodology development constitutes another primary research objective, focusing on the establishment of efficient and scalable synthetic routes to this compound and related derivatives. Research efforts aim to optimize existing synthetic procedures while exploring novel methodological approaches that could improve yields, reduce reaction times, and minimize environmental impact. These synthetic studies also investigate the compound's utility as a synthetic intermediate for accessing more complex molecular architectures through various chemical transformations.

Biological activity evaluation represents a central research objective that involves systematic assessment of the compound's pharmacological properties across multiple therapeutic areas. Research programs aim to identify specific biological targets where this compound demonstrates significant activity, determine structure-activity relationships that govern biological effects, and optimize structural features to enhance therapeutic potential. These biological studies encompass both in vitro and in vivo evaluation systems to provide comprehensive activity profiles.

The scope of research surrounding this compound extends across multiple disciplinary boundaries, reflecting the compound's potential applications in diverse areas of chemical science. Medicinal chemistry research focuses on the compound's potential as a lead structure for drug development, with particular emphasis on antimicrobial, anticancer, and anti-inflammatory applications based on the established biological activities of related benzothiophene derivatives. These studies investigate how structural modifications influence biological activity and seek to identify optimal derivatives for specific therapeutic applications.

Synthetic chemistry research encompasses the development of new synthetic methodologies utilizing this compound as either a starting material or synthetic target. These investigations explore novel reaction conditions, catalytic systems, and reaction mechanisms that could enhance synthetic efficiency and expand the accessible chemical space. Research also examines the compound's utility in multi-component reactions and cascade transformations that could provide rapid access to complex molecular structures.

Materials science applications represent an emerging research area where benzothiophene derivatives like this compound may contribute to the development of functional materials with unique electronic, optical, or mechanical properties. Research investigations explore how the compound's electronic structure and molecular organization influence material properties and how these characteristics can be optimized for specific applications in organic electronics, sensors, or energy storage systems.

Propriétés

IUPAC Name |

5-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOLRUJWQKXHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742327 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87999-20-0 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Hydrazinolysis of 5-Chloro-1-benzothiophene-2-carboxylic Acid

Method Overview:

The most common laboratory synthesis involves the reaction of 5-chloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. This approach is well-documented and yields the target carbohydrazide efficiently.

Reaction Pathway:

$$ \text{5-chloro-1-benzothiophene-2-carboxylic acid} + \text{hydrazine hydrate} \rightarrow \text{5-Chloro-1-benzothiophene-2-carbohydrazide} $$

- Solvent: Ethanol or methanol

- Temperature: Reflux (~80°C)

- Duration: 4–8 hours

- Workup: Filtration and recrystallization

- 5-Chloro-1-benzothiophene-2-carboxylic acid

- The reaction typically proceeds with moderate to high yields (60–85%) depending on purity and reaction parameters.

- Optimization of solvent and temperature enhances yield and purity.

One-Pot Synthesis via Chlorination of Benzothiophene Derivatives

Method Overview:

An alternative method involves chlorinating benzothiophene derivatives to form 5-chloro-1-benzothiophene-2-carboxaldehyde intermediates, which are subsequently converted to the carbohydrazide.

- Chlorination of benzothiophene derivatives to introduce chlorine at the 5-position.

- Oxidation to form the carboxylic acid or direct conversion to the hydrazide.

- Chlorination: Using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.

- Oxidation: Using oxidizing agents such as potassium permanganate or sodium dichromate.

- Hydrazide formation: Reaction with hydrazine hydrate in ethanol.

- A patent describes a one-pot process where chlorine is introduced into 2-thiophenecarboxaldehyde, followed by controlled hydrolysis and oxidation to obtain the acid, then reacting with hydrazine hydrate to form the hydrazide.

- Reaction temperatures are maintained between -10°C to 30°C to optimize selectivity and yield.

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | Cl₂ or NCS | 0–30°C, inert atmosphere | 70–85 | , |

| Hydrazide formation | Hydrazine hydrate | Reflux in ethanol | 60–85 | , |

Alternative Approaches: Using Derivative Intermediates

Method Overview:

Some reports suggest synthesizing benzothiophene-2-carboxylic acid derivatives via multi-step processes involving aldehyde intermediates, followed by conversion to hydrazides.

- Formation of benzothiophene-2-carboxylate esters or aldehydes via Friedel–Crafts acylation or oxidation.

- Subsequent hydrazinolysis under similar reflux conditions.

- A detailed procedure involves the use of DCC (dicyclohexylcarbodiimide) for coupling reactions, followed by hydrazine treatment to yield the hydrazide.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Reaction Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct hydrazinolysis | Hydrazine hydrate + acid | Acid to hydrazide | 60–85% | Simple, direct | Requires pure acid precursor |

| Chlorination & oxidation | Cl₂/NCS + oxidants | Chlorination, oxidation, hydrazine reaction | 70–90% | Scalable | Multi-step, requires control |

| Derivative-based synthesis | DCC, aldehydes | Multi-step, coupling + hydrazine | 50–75% | Versatile | Longer process |

Research Findings and Notes

- Reaction Optimization: Temperature control during chlorination and oxidation steps is critical to prevent over-chlorination or side reactions.

- Spectroscopic Characterization: Confirmed via NMR (¹H, ¹³C), IR (C=O, N–H stretches), and sometimes X-ray crystallography.

- Industrial Relevance: The one-pot chlorination and oxidation method offers a promising route for large-scale production, as detailed in recent patents.

Analyse Des Réactions Chimiques

General Reactivity Profile

The compound’s reactivity is governed by two functional groups:

-

Carbohydrazide group (–CONHNH₂): Participates in condensation, cyclization, and nucleophilic reactions.

-

Chlorinated benzothiophene core : Enables electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Condensation Reactions

Carbohydrazides typically react with carbonyl compounds (ketones, aldehydes) to form hydrazones. For example:

Conditions : Acidic (e.g., HCl) or catalytic (e.g., acetic acid).

Cyclization Reactions

Reaction with CS₂ or isothiocyanates can yield thiadiazole or triazole derivatives:

Application : Synthesis of heterocyclic scaffolds for medicinal chemistry .

Nucleophilic Substitution at Chlorine

The chlorine atom on the benzothiophene ring may undergo substitution with nucleophiles (e.g., amines, alkoxides):

Conditions : Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ .

Research Findings

Mechanistic Insights

-

Hydrazone Formation : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the carbohydrazide’s –NH₂ group .

-

Chlorine Substitution : Proceeds via a two-step mechanism (addition-elimination) in aromatic systems, influenced by electron-withdrawing groups .

Comparative Reactivity

Unresolved Questions

-

Steric Effects : How does the chloro substituent influence reaction rates in EAS?

-

Catalytic Asymmetry : Potential for enantioselective transformations remains unexplored.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 5-Chloro-1-benzothiophene-2-carbohydrazide span several fields:

Medicinal Chemistry

- Antimicrobial Activity: Studies have indicated that derivatives of benzothiophene compounds exhibit significant antibacterial and antifungal properties. The incorporation of the chloro group enhances the biological activity, making it a candidate for drug development against resistant strains of bacteria.

Organic Synthesis

- Building Block for Complex Molecules: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its ability to undergo further reactions, such as oxidation or substitution, allows for the modification of its structure to yield diverse derivatives.

Agrochemical Applications

- Pesticides and Herbicides: Research indicates potential use in developing agrochemicals due to its biological activity against pests and weeds. The structural features may contribute to selective toxicity towards target organisms while minimizing environmental impact.

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study published in ResearchGate investigated various benzothiophene derivatives, including this compound, demonstrating notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship that highlighted the importance of the chloro substituent for enhanced efficacy .

- Synthesis Optimization:

- Pharmacological Investigations:

Mécanisme D'action

The mechanism of action of 5-Chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 5-Chloro-1-benzothiophene-2-carbohydrazide and its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₉H₇ClN₂OS | 226.69 | 87999-20-0 | Cl (5-position), carbohydrazide (2) |

| 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide | C₁₀H₇F₃N₂OS | 260.24 | 1171927-43-7 | CF₃ (5-position), carbohydrazide (2) |

| Ethyl 7-chloro-1-benzothiophene-2-carboxylate | C₁₁H₉ClO₂S | 240.71 | 90407-15-1 | Cl (7-position), ethyl ester (2) |

| 5-Chloro-3-methylbenzo[b]thiophene | C₉H₇ClS | 182.67 | - | Cl (5-position), methyl (3) |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | 223.25 | 20532-28-9 | NH₂ (5-position), methyl ester (2) |

Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl (CF₃) group in the analog (CAS: 1171927-43-7) is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-withdrawing chloro (Cl) group in the parent compound .

Positional Isomerism :

- Moving the chloro substituent from the 5-position (parent compound) to the 7-position (Ethyl 7-chloro-1-benzothiophene-2-carboxylate) alters steric and electronic interactions, which could affect binding to biological targets or crystal packing .

Activité Biologique

5-Chloro-1-benzothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloro-1-benzothiophene with hydrazine derivatives. The methodology often includes the use of various solvents and catalysts to enhance yield and purity. For instance, a common approach involves heating the benzothiophene derivative with hydrazine hydrate in the presence of acetic acid, yielding the desired carbohydrazide in moderate to high yields.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria range from 64 µg/mL to 128 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties against various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer), K562 (leukemia), and MCF-7 (breast cancer) cell lines. The IC50 values observed for these cell lines suggest that the compound possesses significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.99 ± 1.06 |

| K562 | 8.45 ± 0.87 |

| MCF-7 | 9.00 ± 0.74 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications on the benzothiophene ring and the hydrazide moiety can enhance or diminish its activity:

- Halogen Substituents : The presence of halogens (e.g., chloro) on the benzothiophene ring generally increases antibacterial activity.

- Hydrophobicity : Compounds with increased hydrophobic character tend to exhibit better membrane permeability, enhancing their antimicrobial efficacy.

Case Study 1: Antibacterial Evaluation

In a study published in MDPI, a series of benzothiophene derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications at the nitrogen position of the hydrazide significantly affected the MIC values against S. aureus, suggesting that structural optimization could lead to more potent antibacterial agents .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of various benzothiophene derivatives, including this compound. The study demonstrated that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1-benzothiophene-2-carbohydrazide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling reactions of benzothiophene precursors with hydrazide derivatives. For example, intermediates like 5-chloro-1-benzothiophene-2-carboxylic acid are first synthesized, followed by hydrazide formation via reaction with hydrazine hydrate. Key intermediates may include halogenated benzothiophene derivatives (e.g., 5-chloro-2-thiophenecarboxaldehyde) and acylated hydrazines, as described in multi-step protocols . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like N-acetylated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the hydrazide moiety (NH-NH peaks at δ 9–10 ppm) and aromatic proton environments .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and N–H (3200–3350 cm) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated in analogous copper(II) complexes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters like temperature (60–100°C), solvent (DMF vs. PEG-400), and stoichiometry to identify optimal conditions .

- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s reaction path search methods are particularly effective for narrowing optimal conditions .

Q. What strategies resolve contradictions in bioactivity data across different studies involving this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa vs. MCF-7) and assay protocols to isolate variability .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors (e.g., solvent used in bioassays, DMSO concentration) .

- Structural Analog Comparison : Test derivatives (e.g., 5-fluoro or 5-bromo analogs) to determine if bioactivity is substituent-dependent .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .

- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict plausible reaction outcomes. Tools like COMSOL Multiphysics integrate AI for simulating reaction kinetics .

Q. What statistical methods are recommended for analyzing inconsistent results in catalytic applications?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate catalytic performance with variables like catalyst loading or solvent polarity .

- Error Propagation Models : Quantify uncertainty in kinetic data (e.g., Arrhenius plots) using Monte Carlo simulations .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Experimental Sections : Include exact molar ratios, purification methods (e.g., column chromatography gradients), and characterization data for all intermediates .

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIF files in open-access repositories .

Q. What software tools enhance data integrity in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track experimental iterations and prevent data loss .

- Cheminformatics Platforms : Employ tools like ChemAxon or Schrödinger Suite for structure-activity relationship (SAR) modeling .

Contradictory Data Analysis

Q. Why might thermal stability data vary across studies, and how can this be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.